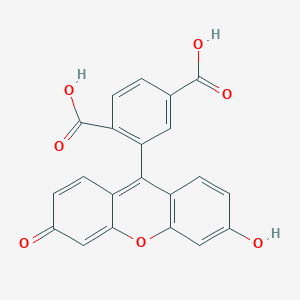

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

CAS No.: 76608-15-6

Cat. No.: VC13364499

Molecular Formula: C21H12O7

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76608-15-6 |

|---|---|

| Molecular Formula | C21H12O7 |

| Molecular Weight | 376.3 g/mol |

| IUPAC Name | 2-(3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |

| Standard InChI | InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,(H,24,25)(H,26,27) |

| Standard InChI Key | YILMHDCPZJTMGI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physicochemical Data

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid belongs to the xanthene family, characterized by a tricyclic framework comprising two benzene rings fused to a central oxygen-containing heterocycle. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 376.316 g/mol | |

| Exact Mass | 376.058 g/mol | |

| Topological Polar Surface Area | 125.04 Ų | |

| LogP (Octanol-Water) | 3.67 |

The compound’s high polar surface area (125.04 Ų) and moderate lipophilicity (LogP 3.67) suggest balanced solubility characteristics, making it suitable for aqueous and organic phase reactions . The presence of two carboxylic acid groups and a hydroxyl moiety enhances its capacity for hydrogen bonding and metal coordination, which is critical for its role in synthesizing fluorescent probes .

Structural Elucidation and Spectroscopic Features

The xanthene core confers a planar, conjugated π-system responsible for strong UV-Vis absorption and fluorescence emission. The terephthalic acid substituents at the 9-position introduce additional carboxyl groups, which can be functionalized for further derivatization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the regioisomeric purity of the compound, with distinct signals for the xanthene protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ 12–14 ppm) .

Synthesis and Purification Strategies

Condensation Reaction and Intermediate Formation

The synthesis begins with the acid-mediated condensation of trimellitic anhydride and resorcinol. Methanesulfonic acid (MSA) or ZnCl₂ catalyzes this reaction at 50–100°C for 10–40 hours, yielding a mixture of regioisomeric intermediates: 5 (2-(2,4-dihydroxybenzoyl)terephthalic acid) and 6 (4-(2,4-dihydroxybenzoyl)isophthalic acid) . The crude product is isolated via precipitation in ice water, followed by ethanol reflux and reprecipitation to remove unreacted starting materials .

Hydrolysis and Fractional Crystallization

To achieve regioisomeric purity, the condensation products undergo hydrolysis under strongly basic conditions (pH ≥ 11, NaOH/H₂O). This step partially reverses the condensation, selectively enriching the desired intermediate. Acidification with 12 M HCl precipitates the product, which is further purified by fractional crystallization in 5% v/v methanol-water . The mother liquor is extracted with diethyl ether to recover additional product, and the process is repeated 2–3 times to maximize yield .

Critical Reaction Parameters:

-

Temperature: Hydrolysis at 60–80°C ensures complete deprotonation of carboxylic acids.

-

Solvent System: Methanol-water mixtures optimize solubility differences between regioisomers.

-

Acid Catalyst: Methanesulfonic acid is preferred over H₂SO₄ or SnCl₄ due to milder side reactions .

Applications in Fluorescence-Based Technologies

Carboxy-Fluorescein Derivatives

This compound is a precursor to carboxy-fluoresceins, such as 5- and 6-carboxyfluorescein (7 and 8), which exhibit pH-dependent fluorescence. These derivatives are integral to intracellular pH sensing and real-time monitoring of enzymatic activity . The regioisomeric purity of the starting material ensures consistent fluorescence quantum yields and emission profiles.

Biosensor Development

Functionalization with dihydroxynaphthalene derivatives (e.g., 1,3-dihydroxynaphthalene) yields mixed fluorescein derivatives (9–11) with tunable excitation/emission wavelengths. These are employed in Förster resonance energy transfer (FRET) assays for glucose detection and metabolite reporting . For example, US Patent 8,029,765 B2 describes Small Molecule Metabolite Reporters (SMMRs) derived from such compounds for in vivo glucose monitoring .

Energy Transfer Dyes

The compound’s xanthene core serves as an energy acceptor in dyes with enhanced Stokes shifts. US Patent 5,800,996 A highlights its use in energy transfer dyes for DNA sequencing and flow cytometry, where its high extinction coefficient (>80,000 M⁻¹cm⁻¹) improves signal-to-noise ratios .

Future Directions and Research Opportunities

Advanced Functionalization Techniques

Recent efforts focus on coupling the compound with transition metal catalysts (e.g., Pd, Ru) to develop electroluminescent materials for organic light-emitting diodes (OLEDs). Preliminary studies show promise in achieving blue-shifted emission wavelengths (λₑₘ ≈ 450 nm) .

Biomedical Imaging Probes

Conjugation with targeting moieties (e.g., antibodies, peptides) could enable tumor-specific fluorescence imaging. Challenges include improving plasma stability and reducing non-specific binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume